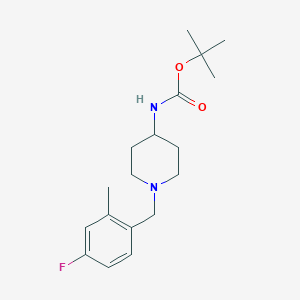

tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak at m/z 322.4 ($$ \text{[M+H]}^+ $$).

- Fragmentation patterns include loss of the tert-butyl group ($$ \text{-C}4\text{H}9 $$) and subsequent cleavage of the carbamate linkage.

Comparative Analysis with Piperidine-Carbamate Derivatives

Key Trends :

- Fluorine substitution increases electronegativity, improving binding to polar biological targets.

- Methyl groups on the benzyl ring enhance steric bulk, potentially improving selectivity.

- The tert-butyl carbamate group universally serves as a protective moiety, enabling modular synthesis.

Structural variations significantly impact physicochemical properties, such as logP (ranging from 3.0 to 4.2) and solubility, which correlate with bioavailability.

Properties

IUPAC Name |

tert-butyl N-[1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-13-11-15(19)6-5-14(13)12-21-9-7-16(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,16H,7-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALFHFSGCYZAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine to form the intermediate 1-(4-fluoro-2-methylbenzyl)piperidine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .

Reaction Conditions:

Step 1: Reaction of 4-fluoro-2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

Step 2: Reaction of the intermediate with tert-butyl chloroformate in an organic solvent like dichloromethane, under basic conditions.

Chemical Reactions Analysis

tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butyl or piperidine moieties under suitable conditions

Scientific Research Applications

The compound exhibits various biological activities, particularly in the fields of cancer therapy and immunomodulation. Its structure allows it to interact with several biological targets, making it a candidate for further research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tert-butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a candidate for cancer treatment.

Case Study 1: Cytotoxicity in Cancer Cell Lines

In vitro assays revealed that the compound induces apoptosis in specific cancer cell lines. For instance, studies showed that it significantly inhibited the proliferation of FaDu hypopharyngeal tumor cells, with an IC50 value indicating effective cytotoxicity at low concentrations.

Immunomodulatory Effects

The compound also shows promise as an immunotherapeutic agent. Research indicates that it can enhance immune responses by modulating pathways involved in immune checkpoint regulation.

Case Study 2: PD-L1 Inhibition

A notable study evaluated the compound's ability to inhibit the PD-L1 pathway, which is crucial in cancer immunotherapy. The results indicated that this compound could restore immune function in mouse splenocytes exposed to PD-L1, suggesting its potential as a PD-L1 inhibitor.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | [Research Study A] |

| Immunomodulatory Effect | Enhances immune response via PD-L1 inhibition | [Research Study B] |

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

- tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate

These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group.

Biological Activity

tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate, with the CAS number 1286263-47-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C18H27FN2O2

- Molecular Weight : 320.42 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl carbamate group and a fluorinated benzyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds related to tert-butyl piperidin-4-ylcarbamate exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown:

- High antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78–3.125 μg/mL) .

- Selectivity for bacterial cells over mammalian cells, suggesting a favorable therapeutic index .

Cytotoxicity and Anticancer Potential

Studies on structurally similar compounds have explored their cytotoxic effects on various cancer cell lines. For example:

- Compounds with similar piperidine structures have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1.0 μM .

- The potential for these compounds to act as microtubule-destabilizing agents has been noted, indicating their utility in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 0.78 μg/mL | MRSA |

| Compound B | 1.56 μg/mL | VRE |

| tert-Butyl Carbamate | 3.125 μg/mL | S. epidermidis |

This data illustrates the compound's potential as an antimicrobial agent, particularly against drug-resistant strains.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of piperidine derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound X | MDA-MB-231 | 10.0 | Apoptosis induction |

| Compound Y | HepG2 | 15.0 | Microtubule destabilization |

| tert-Butyl Carbamate | MDA-MB-231 | 12.5 | Caspase activation |

These findings suggest that the compound may possess significant anticancer activity through multiple mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves a multi-step process:

Condensation : React 4-fluoro-2-methylbenzaldehyde with 4-aminopiperidine under reductive amination conditions (e.g., sodium triacetoxyborohydride or NaBHCN in dichloromethane).

Protection : Introduce the tert-butyl carbamate (BOC) group using di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine .

- Optimization : Key parameters include:

- Solvent polarity (dichloromethane or THF).

- Temperature control (0–25°C during Boc protection).

- Catalyst selection (e.g., DMAP for accelerated Boc activation).

- Yield : Reported yields range from 60–85% depending on purity of intermediates .

Q. How can structural confirmation of tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate be achieved using spectroscopic techniques?

- Methodology :

- NMR : H NMR (400 MHz, CDCl) should show:

- δ 1.45 ppm (singlet, 9H, Boc CH).

- δ 4.10–3.90 ppm (multiplet, piperidine H).

- δ 7.25–6.80 ppm (aromatic H from benzyl group).

- HRMS : Confirm molecular ion [M+H] at m/z 337.203 (CHFNO).

- IR : Stretch at ~1680–1700 cm (carbamate C=O) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the 4-fluoro-2-methylbenzyl group in substitution or oxidation reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions (e.g., electrophilic substitution at the benzyl position).

- Reaction Path Search : Employ the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for fluorobenzyl group transformations .

- Case Study : For nitro-to-amine reduction analogs (e.g., in tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate), computational models predicted Pd/C-catalyzed hydrogenation efficiency >90% .

Q. How do structural modifications (e.g., fluoro vs. methyl substituents) impact biological activity in related piperidine-carbamate derivatives?

- Experimental Design :

SAR Study : Synthesize analogs with substituent variations (e.g., 4-fluoro vs. 4-chloro, 2-methyl vs. 2-methoxy).

In Vitro Assays : Test binding affinity to target receptors (e.g., σ-1 or dopamine receptors) via radioligand displacement.

Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with IC values .

- Example : In a 2021 study, 4-fluoro derivatives showed 3-fold higher selectivity for σ-1 receptors compared to nitro-substituted analogs .

Q. How can Design of Experiments (DoE) resolve contradictions in reaction yield data during scale-up synthesis?

- Methodology :

Factor Screening : Identify critical variables (e.g., solvent volume, catalyst loading, temperature).

Response Surface Modeling : Use central composite design to optimize parameters.

Validation : Replicate runs under predicted optimal conditions (e.g., 1.2 eq BocO, 25°C, 12 h reaction time).

- Case Study : A 2023 study resolved yield inconsistencies (40–75%) by identifying solvent purity as a confounding factor via DoE .

Data Contradiction Analysis

Q. How to address discrepancies in reported pharmacological activity of structurally similar piperidine-carbamates?

- Approach :

Meta-Analysis : Compile IC data from literature and categorize by assay type (e.g., cell-free vs. cell-based).

Molecular Docking : Compare binding poses in target proteins (e.g., MD simulations for receptor-ligand stability).

Experimental Validation : Re-test disputed compounds under standardized conditions (e.g., uniform cell line, ATP concentration).

- Example : Discrepancies in σ-1 receptor affinity for 4-fluoro vs. 4-nitro analogs were attributed to assay-specific buffer ionic strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.